N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound combining a pyridazinone derivative with a xanthene carboxamide group. This intricate structure offers a broad range of applications, particularly in scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:
Formation of the Pyridazinone Core
Starting with a phenyl hydrazine derivative, it reacts with a diketone to form the pyridazinone ring.
The reaction conditions often involve acidic or basic catalysts and moderate temperatures.
Attachment of the Propyl Linker
The pyridazinone intermediate is then reacted with a suitable propyl halide or similar reagents to introduce the propyl linker.
Formation of the Xanthene Carboxamide
The final step involves reacting the propyl-linked pyridazinone with 9H-xanthene-9-carboxylic acid derivatives under amide coupling conditions.
Reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) along with a base like triethylamine are commonly used.
Industrial Production Methods
Industrial production may utilize similar synthetic routes but often under optimized conditions for large-scale synthesis. This could involve continuous flow reactors, advanced catalysts, and greener solvents to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative reactions, typically affecting the phenyl group or the xanthene ring.
Reduction: : Reduction reactions can modify the pyridazinone ring or the carboxamide group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl or xanthene rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or CrO3 in acidic conditions.
Reduction: : Catalytic hydrogenation using H2/Pd-C or chemical reducers like NaBH4.
Substitution: : Various halogenating agents or electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation and reduction reactions typically produce hydroxylated, carbonylated, or fully reduced derivatives.
Substitution reactions lead to functionalized derivatives with new substituents on the aromatic rings.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide finds applications across various fields:
Chemistry
Analytical Chemistry: : Used as a standard or reagent in analytical techniques like HPLC and mass spectrometry.
Synthetic Chemistry: : Serves as an intermediate or starting material in the synthesis of more complex compounds.
Biology
Biological Assays: : Acts as a ligand in receptor binding studies or as a probe in enzyme assays.
Cell Imaging: : The xanthene moiety is fluorescent, useful in cellular imaging applications.
Medicine
Drug Development: : Potential as a lead compound for designing drugs targeting specific enzymes or receptors due to its unique structure.
Industry
Material Science: : Utilized in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide exerts its effects is largely dependent on its specific application. In biochemical contexts:
Molecular Targets: : It may bind to specific enzymes or receptors, inhibiting or activating them.
Pathways Involved: : Interaction with cellular signaling pathways can lead to modulation of biological processes such as apoptosis, cell proliferation, or metabolic regulation.
Comparison with Similar Compounds
Comparing N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide with other compounds:
Similar Compounds
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide: : Shares the pyridazinone and propyl linkage but lacks the xanthene group.
9H-xanthene-9-carboxamide derivatives: : Include various functional groups on the xanthene moiety but without the pyridazinone structure.
Phenylpyridazinone derivatives: : Retain the core pyridazinone structure but differ in the substituents attached.
Uniqueness
And there you have it—a comprehensive look into the world of this compound. This compound certainly exemplifies the marvels of modern organic chemistry!
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-25-16-15-22(19-9-2-1-3-10-19)29-30(25)18-8-17-28-27(32)26-20-11-4-6-13-23(20)33-24-14-7-5-12-21(24)26/h1-7,9-16,26H,8,17-18H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOFXLFJPPMNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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